Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
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Overview
Description
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is a chemical compound with the molecular formula C12H22F2N2O2 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a difluorocyclohexyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate typically involves the protection of amines using tert-butyl carbamate (Boc) groups. One common method is the amidation of N-Boc-protected amines under mild conditions . The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate involves the cleavage of the Boc protecting group under acidic conditions, producing tert-butyl cations . This reaction is facilitated by the stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed . The compound can also undergo nucleophilic addition-elimination reactions, forming tetrahedral intermediates that lead to the formation of amides .
Comparison with Similar Compounds
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate can be compared with other similar compounds, such as:
N-(6-Aminohexyl)carbamic acid tert-butyl ester: This compound also contains a tert-butyl carbamate group and is used as a protecting group for amines.
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound has a similar structure but with a phenyl group instead of a difluorocyclohexyl moiety.
The uniqueness of this compound lies in its difluorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFILIGMFQLCSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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